Product packaging for Acetamide, N,N-bis(4-nitrophenyl)-(Cat. No.:CAS No. 106038-75-9)

Acetamide, N,N-bis(4-nitrophenyl)-

Cat. No.: B15425645
CAS No.: 106038-75-9
M. Wt: 301.25 g/mol
InChI Key: NLTYRXSPRBUXDZ-UHFFFAOYSA-N
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Description

The study of N,N-bis(4-nitrophenyl)acetamide offers a window into the intricate world of molecular architecture and non-covalent interactions. Its unique structural features, driven by the presence of two nitro-substituted phenyl rings attached to an acetamide (B32628) core, make it a subject of significant academic interest.

N,N-bis(4-nitrophenyl)acetamide, with the chemical formula C₁₄H₁₁N₃O₅, is a compound whose structure is a noteworthy example of the interplay of steric and electronic effects in organic molecules. nih.gov In the realm of supramolecular chemistry, which investigates chemical systems composed of multiple molecules, the organization of this compound in the solid state is of particular interest. The study of its crystal structure reveals how individual molecules interact and assemble into larger, ordered structures. researchgate.net

The molecule itself is not planar. The amide group (C1/C7/N1/C13/O5/C14) is nearly flat, but the two nitrophenyl rings are twisted out of this plane at significant angles. nih.govresearchgate.net Specifically, the dihedral angles between the central amide group and the two benzene (B151609) rings are 39.66 (6)° and 63.04 (7)°. nih.gov The angle between the two phenyl rings themselves is a substantial 86.04 (7)°. nih.govresearchgate.net This twisted conformation is a direct consequence of balancing the electronic conjugation with the steric hindrance between the bulky aromatic groups.

Table 1: Crystal Data for N,N-bis(4-nitrophenyl)acetamide nih.gov

ParameterValue
Molecular FormulaC₁₄H₁₁N₃O₅
Molecular Weight (Mr)301.26
Crystal SystemTriclinic
Space GroupP1
a (Å)7.454 (3)
b (Å)8.070 (4)
c (Å)12.078 (5)
α (°)81.449 (10)
β (°)74.676 (10)
γ (°)88.062 (13)
Volume (V) (ų)692.9 (6)
Z (Molecules per unit cell)2
Temperature (K)93

Bis-aromatic acetamide derivatives, particularly diphenylacetamides, are a class of compounds recognized for their potential in molecular recognition. researchgate.net Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, a process fundamental to biological systems and a key goal in synthetic chemistry. The structure of these derivatives can be fine-tuned to create specific binding pockets or surfaces.

The significance of N,N-bis(4-nitrophenyl)acetamide within this class comes from its electron-deficient aromatic rings. The powerful electron-withdrawing nitro groups make the phenyl rings "electron-poor." This electronic feature is known to influence the geometry and binding properties of the molecule. nih.gov Research on related structures has shown that such electron-deficient systems can be designed as sensors for anions (negatively charged ions). mdpi.com For instance, other acetamide derivatives containing nitrophenyl groups have been investigated for their ability to detect anions like fluoride (B91410) through color changes, a process driven by hydrogen bonding or deprotonation events. mdpi.comacs.org

The presence of the amide linkage provides a crucial hydrogen bond donating and accepting site, which is often central to the recognition of guest molecules. rsc.org In N,N-bis(4-nitrophenyl)acetamide, while the amide N-H bond is absent, the carbonyl oxygen and the nitro group oxygens serve as hydrogen bond acceptors, as seen in its crystal structure where they interact with C-H bonds. nih.gov This capacity for specific, weak interactions is at the heart of their utility in advanced chemical inquiry.

Table 2: Hydrogen-Bond Geometry in Crystalline N,N-bis(4-nitrophenyl)acetamide nih.gov

Interaction (D—H⋯A)D-H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
C3—H3⋯O5i0.952.393.183 (3)141
C8—H8⋯O5ii0.952.343.204 (3)152

Symmetry codes define the position of the acceptor atom in a neighboring molecule.

The detailed structural characterization of N,N-bis(4-nitrophenyl)acetamide lays the groundwork for several principal research directions.

Design of Supramolecular Receptors: A primary research avenue is the exploitation of its structure as a scaffold for creating more complex host molecules for molecular recognition. The fixed, twisted orientation of the two nitrophenyl arms creates a defined three-dimensional space. By modifying the aromatic rings with additional functional groups, researchers could design receptors with high specificity for certain guest molecules, particularly anions, which would be attracted to the electron-deficient cavities. The study of related bis(nitrophenyl)urea compounds in anion binding supports this direction. nih.govresearchgate.net

Crystal Engineering and Polymorphism Studies: The existing crystal structure analysis provides a single snapshot of how these molecules assemble. nih.gov A deeper investigation into its crystallization behavior under various conditions (e.g., different solvents) could reveal different crystalline forms, known as polymorphs. Studying polymorphism is critical as different forms can have distinct properties. This research would contribute to the fundamental understanding of how weak interactions like C-H···O and other intermolecular forces direct solid-state assembly.

Computational and Theoretical Modeling: The available high-resolution crystal structure data serves as an excellent benchmark for computational chemistry. nih.govresearchgate.net Researchers can use this data to validate and refine theoretical models that predict molecular conformation and intermolecular interaction energies. Such studies can help in understanding the subtle balance of forces that govern the structure and can be used to predict the properties of new, yet-to-be-synthesized derivatives, guiding future experimental work in a more efficient manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O5 B15425645 Acetamide, N,N-bis(4-nitrophenyl)- CAS No. 106038-75-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106038-75-9

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N,N-bis(4-nitrophenyl)acetamide

InChI

InChI=1S/C14H11N3O5/c1-10(18)15(11-2-6-13(7-3-11)16(19)20)12-4-8-14(9-5-12)17(21)22/h2-9H,1H3

InChI Key

NLTYRXSPRBUXDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N,n Bis 4 Nitrophenyl Acetamide

Established Synthetic Routes and Procedural Optimizations

The creation of N,N-bis(4-nitrophenyl)acetamide, a derivative of diphenylacetamides, involves standard organic synthesis reactions. researchgate.net While specific literature detailing a one-pot synthesis is scarce, a common approach involves the acetylation of bis(4-nitrophenyl)amine. The purification of the final product is critical, with recrystallization from a mixed solvent system of dichloromethane (B109758) and hexane (B92381) being an effective method for obtaining single crystals suitable for X-ray analysis. researchgate.net

The structure of the resulting molecule is notably non-planar. nih.govnih.gov X-ray crystallography studies reveal that the amide group is nearly planar, but the two phenyl rings are significantly twisted out of this plane. researchgate.net The dihedral angles between the amide group and the two benzene (B151609) rings have been measured at 39.66 (6)° and 63.04 (7)°. researchgate.netnih.govnih.gov The angle between the two phenyl rings themselves is 86.04 (7)°. researchgate.netnih.govnih.gov This geometry is consistent with the tendency for electron-deficient aromatic rings in diphenylacetamide derivatives to adopt a smaller dihedral angle relative to the amide portion. researchgate.netnih.gov

Crystallographic Data for N,N-bis(4-nitrophenyl)acetamide researchgate.netnih.govnih.gov
ParameterValue
Molecular FormulaC14H11N3O5
Molecular Weight301.26 g/mol
Crystal SystemTriclinic
Space GroupP-1
Dihedral Angle (Amide - Ring 1)39.66 (6)°
Dihedral Angle (Amide - Ring 2)63.04 (7)°
Dihedral Angle (Ring 1 - Ring 2)86.04 (7)°
Dihedral Angle (Ring 1 - Nitro Group)8.91 (5)°
Dihedral Angle (Ring 2 - Nitro Group)4.42 (5)°

Catalysis offers efficient pathways for synthesizing complex molecules. In the context of related compounds, palladium (Pd)-based catalytic systems have been investigated for the reductive carbonylation of nitrobenzene (B124822) to form amide products. mdpi.com For instance, the [PdCl2(dppb)] complex (where dppb is 1,4-bis(diphenylphosphino)butane) has been used to produce N-(4-hydroxyphenyl)acetamide from nitrobenzene in a one-pot synthesis. mdpi.com Such catalytic systems could potentially be adapted for the synthesis of N,N-bis(4-nitrophenyl)acetamide from appropriate precursors. The choice of catalyst and solvent is crucial in directing the selectivity of the reaction. mdpi.com Additionally, tertiary amines like triethylamine (B128534) are commonly used as catalysts in reactions involving the formation of carbonate linkages from p-nitrophenol, indicating their potential utility in related acylation reactions. google.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools in synthetic chemistry for generating molecular diversity. nih.govbeilstein-journals.org While no specific MCR has been reported for the direct synthesis of N,N-bis(4-nitrophenyl)acetamide, isocyanide-based MCRs like the Ugi reaction present a viable strategy for producing its analogues. nih.gov

A hypothetical Ugi four-component reaction to create an analogue could involve the combination of:

An amine (e.g., 4-nitroaniline)

A carbonyl compound (e.g., an aldehyde)

A carboxylic acid

An isocyanide

This approach allows for the rapid assembly of complex amide derivatives, offering a versatile platform for creating libraries of compounds structurally related to N,N-bis(4-nitrophenyl)acetamide. youtube.com

Solvent-free, or solid-state, synthesis is a green chemistry approach that can lead to improved efficiency and reduced waste. While specific studies on the solvent-free synthesis of N,N-bis(4-nitrophenyl)acetamide are not prominent in the literature, this methodology has been successfully applied to the synthesis of related compounds like acetaminophen. mdpi.com The application of such conditions to the synthesis of N,N-bis(4-nitrophenyl)acetamide could be a valuable area for future research, potentially offering environmental and economic benefits.

Derivatization Strategies and Functional Group Interconversions of N,N-bis(4-nitrophenyl)acetamide Scaffold

The N,N-bis(4-nitrophenyl)acetamide structure possesses reactive sites that allow for various chemical transformations. A primary strategy involves the interconversion of the nitro functional groups, which are highly susceptible to reduction. The nitro groups on aromatic rings can be readily reduced to primary amino groups (-NH2). researchgate.net

A common and selective method for this transformation on the related N-(4-nitrophenyl) acetamide (B32628) scaffold is the Bechamp reduction, which uses iron metal (Fe) in the presence of a dilute acid like acetic acid. researchgate.net Other reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are also effective. researchgate.net This reduction converts the electron-withdrawing nitro groups into electron-donating amino groups, significantly altering the electronic properties of the phenyl rings and creating a new scaffold, N,N-bis(4-aminophenyl)acetamide, for further derivatization. General derivatization techniques used in analytical chemistry, such as acylation, can also be applied to modify amine functionalities. nih.gov

Mechanistic Investigations of N,N-bis(4-nitrophenyl)acetamide Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes.

The formation of the central amide bond in N,N-bis(4-nitrophenyl)acetamide follows the general mechanism of nucleophilic acyl substitution. In a likely synthetic pathway, a nucleophilic amine, bis(4-nitrophenyl)amine, would attack the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This is preceded by the synthesis of the diarylamine precursor.

The synthesis of the precursor N-(4-nitrophenyl)acetamide often involves the nitration of N-phenylacetamide. This reaction proceeds via an electrophilic aromatic substitution mechanism. jcbsc.org

Formation of the Electrophile : Nitric acid is protonated by sulfuric acid to form the highly electrophilic nitronium ion (NO2+). jcbsc.org

Electrophilic Attack : The π-electrons of the phenyl ring of N-phenylacetamide attack the nitronium ion. The acetamido group (-NHCOCH3) is an ortho-, para-directing group. Due to steric hindrance, the para-substituted product, N-(4-nitrophenyl)acetamide, is favored. jcbsc.orgresearchgate.net

Deprotonation : A weak base, such as water or the bisulfate ion, removes a proton from the intermediate carbocation (the sigma complex) to restore the aromaticity of the ring, yielding the final nitrated product. jcbsc.org

A similar multi-step process involving double N-arylation and acetylation or nitration of N,N-diphenylacetamide would lead to the final N,N-bis(4-nitrophenyl)acetamide structure.

Kinetic and Thermodynamic Aspects of N,N-bis(4-nitrophenyl)acetamide Synthesis Remain Largely Unexplored

The synthesis of N,N-bis(4-nitrophenyl)acetamide typically involves the N-acetylation of 4,4'-dinitrodiphenylamine . This reaction is an example of nucleophilic acyl substitution, where the nitrogen atom of the diarylamine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride .

While specific kinetic data for the acetylation of 4,4'-dinitrodiphenylamine is absent from published research, general principles of physical organic chemistry allow for a qualitative discussion of the factors that would influence the reaction's speed. The nucleophilicity of the nitrogen atom in 4,4'-dinitrodiphenylamine is significantly diminished by the electron-withdrawing effects of the two para-nitro groups. These groups pull electron density away from the amine nitrogen through resonance and inductive effects, making it a weaker nucleophile compared to aniline (B41778) or diphenylamine. Consequently, the reaction rate is expected to be substantially slower than the acetylation of less deactivated amines.

To enhance the reaction rate, catalysts are often employed in N-acetylation reactions. Lewis acids or strong protic acids can activate the acetylating agent, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic amine.

The lack of published kinetic and thermodynamic data for the synthesis of N,N-bis(4-nitrophenyl)acetamide presents an opportunity for future research. Such studies would provide valuable insights into the reactivity of highly deactivated diarylamines and would be beneficial for the optimization of synthetic protocols for this and related compounds.

Advanced Structural Characterization and Conformational Analysis of N,n Bis 4 Nitrophenyl Acetamide

Single Crystal X-ray Diffraction Studies of N,N-bis(4-nitrophenyl)acetamide

Single-crystal X-ray diffraction provides the most definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on N,N-bis(4-nitrophenyl)acetamide have revealed a complex and detailed solid-state architecture. The single crystals suitable for analysis were cultivated through the recrystallization from a mixed solution of dichloromethane (B109758) and hexane (B92381). rsc.orgjcbsc.org

The crystal structure of N,N-bis(4-nitrophenyl)acetamide is triclinic, belonging to the P-1 space group. jcbsc.orgresearchgate.net The arrangement of molecules in the crystal lattice is governed by a network of specific intermolecular interactions.

Key among these are C-H⋯O hydrogen bonds. In the crystal, molecules are linked into inversion dimers through a pair of C-H⋯O hydrogen bonds. rsc.orgjcbsc.orgrsc.org These dimers are then further connected by a second, distinct pair of C-H⋯O hydrogen bonds, which results in the formation of infinite chains that propagate along the crystallographic direction. rsc.orgjcbsc.orgrsc.org The geometry of these hydrogen bonds is crucial for the stability of the crystal packing.

Table 1: Hydrogen-Bond Geometry for N,N-bis(4-nitrophenyl)acetamide (Å, °)

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
C3—H3⋯O5i0.952.393.183 (3)141
C8—H8⋯O5ii0.952.343.204 (3)152
Symmetry codes: (i) -x, -y, -z; (ii) -x+1, -y, -z. Data sourced from Nanaura & Okuno (2013). rsc.org

The conformation of an individual N,N-bis(4-nitrophenyl)acetamide molecule is highly non-planar. The central amide group (C1/C7/N1/C13/O5/C14) is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.0429 Å from the mean plane. rsc.orgjcbsc.org However, the two 4-nitrophenyl rings are significantly twisted out of this amide plane.

The dihedral angle between the plane of the amide group and the C1–C6 phenyl ring is 39.66 (6)°, while the angle with the C7–C12 phenyl ring is 63.04 (7)°. rsc.orgjcbsc.org This substantial difference in twist angles indicates an asymmetric conformation. Furthermore, the two phenyl rings themselves are oriented almost perpendicularly to each other, with a large dihedral angle of 86.04 (7)°. rsc.orgjcbsc.orgrsc.org

The nitro groups are nearly coplanar with their attached phenyl rings, which allows for effective electronic conjugation. rsc.orgjcbsc.org The dihedral angle between the N3/O3/O4 nitro group and its C7–C12 phenyl ring is a mere 4.42 (5)°, and the angle between the N2/O1/O2 nitro group and its C1–C6 phenyl ring is 8.91 (5)°. rsc.orgjcbsc.org This alignment is consistent with the tendency for electron-deficient aromatic rings to adopt smaller dihedral angles relative to the amide group in related diphenylacetamide derivatives. rsc.orgjcbsc.org

Table 2: Selected Dihedral Angles for N,N-bis(4-nitrophenyl)acetamide (°)

Atoms (Plane 1)Atoms (Plane 2)Angle (°)
Amide GroupC1–C6 Phenyl Ring39.66 (6)
Amide GroupC7–C12 Phenyl Ring63.04 (7)
C1–C6 Phenyl RingC7–C12 Phenyl Ring86.04 (7)
N2/O1/O2 Nitro GroupC1–C6 Phenyl Ring8.91 (5)
N3/O3/O4 Nitro GroupC7–C12 Phenyl Ring4.42 (5)
Data sourced from Nanaura & Okuno (2013). rsc.orgjcbsc.org

The crystal structure was determined at a low temperature of 93 K using Mo Kα radiation. rsc.orgjcbsc.org Data collection was performed on a Rigaku Saturn724+ diffractometer. rsc.org An absorption correction was applied using a numerical method (NUMABS). rsc.org

The structure was solved using direct methods with SHELXD and refined on F² using SHELXL97. rsc.org The refinement process involved 200 parameters and 2397 independent reflections. rsc.org Carbon-bound hydrogen atoms were positioned geometrically and refined using a riding model, with their isotropic displacement parameters (Uiso) set to 1.2 times the equivalent isotropic displacement parameter (Ueq) of the parent carbon atom. rsc.orgjcbsc.org

The final refinement converged to a residual factor (R-factor) of R[F² > 2σ(F²)] = 0.053 and a weighted R-factor (wR(F²)) of 0.138. rsc.orgjcbsc.org The goodness-of-fit (S) value was 1.06, indicating a high-quality refinement. rsc.org The final difference Fourier map showed residual electron density peaks of +0.27 and -0.27 e·Å⁻³, confirming the correctness of the structural model. rsc.org

Table 3: Crystallographic Data and Structure Refinement for N,N-bis(4-nitrophenyl)acetamide

ParameterValue
Chemical formulaC₁₄H₁₁N₃O₅
Formula weight301.26
Temperature (K)93
Crystal systemTriclinic
Space groupP-1
a (Å)7.454 (3)
b (Å)8.070 (4)
c (Å)12.078 (5)
α (°)81.449 (10)
β (°)74.676 (10)
γ (°)88.062 (13)
Volume (ų)692.9 (6)
Z2
Radiation typeMo Kα
Reflections collected4684
Independent reflections2397
R_int0.096
Final R indices [I > 2σ(I)]R1 = 0.053
wR (F²)0.138
Goodness-of-fit (S)1.06
Data sourced from Nanaura & Okuno (2013). rsc.orgjcbsc.org

Comprehensive Spectroscopic Elucidation of N,N-bis(4-nitrophenyl)acetamide

While single-crystal X-ray diffraction reveals the static structure in the solid state, spectroscopic techniques provide complementary information about the molecule's functional groups, connectivity, and behavior.

Detailed experimental FT-IR and Raman spectra specifically for N,N-bis(4-nitrophenyl)acetamide are not widely available in the surveyed literature. However, based on its molecular structure, key vibrational modes can be predicted.

The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretch of the tertiary amide group would be prominent, typically appearing in the region of 1650-1680 cm⁻¹. The N-O stretching vibrations of the two nitro groups are expected to produce very strong, distinct peaks. These typically manifest as two bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations from the amide and the nitro-aryl connections would also be present.

Raman spectroscopy would provide complementary data. The symmetric stretching of the nitro groups typically gives a very strong Raman signal, which would be a key identifier for the compound. Aromatic ring breathing modes would also be clearly visible.

Published experimental ¹H NMR and ¹³C NMR data for N,N-bis(4-nitrophenyl)acetamide are not readily found in the scientific literature. Nevertheless, the expected spectral features can be outlined based on the known molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methyl protons. Due to the two distinct 4-nitrophenyl environments revealed by X-ray diffraction, the aromatic region would likely display two sets of AA'BB' systems. These would appear as two pairs of doublets between approximately 7.5 and 8.5 ppm, integrating to 4 protons each. The significant electron-withdrawing effect of the nitro groups would shift these protons downfield. The acetyl methyl group (CH₃) would appear as a sharp singlet, likely in the range of 2.0-2.5 ppm, integrating to three protons.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. It is expected to show a signal for the carbonyl carbon (C=O) of the amide between 168-172 ppm. The methyl carbon would appear upfield, around 20-25 ppm. The aromatic region would be more complex. Due to the asymmetric nature of the two phenyl rings, a total of eight distinct aromatic carbon signals would be expected: two signals for the ipso-carbons attached to the amide nitrogen, two for the carbons bearing the nitro groups, and four signals for the C-H carbons on the rings. The carbons attached to the nitro groups would be significantly deshielded.

UV-Visible Spectroscopy and Electronic Transition Analysis in N,N-bis(4-nitrophenyl)acetamide

UV-Visible spectroscopy is a pivotal technique for probing the electronic structure of molecules containing chromophores. In N,N-bis(4-nitrophenyl)acetamide, the molecular architecture is rich with features that lead to distinct electronic transitions when subjected to ultraviolet and visible light. The primary chromophores are the two 4-nitrophenyl groups. A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths.

The principal electronic transitions expected for this compound are:

π → π* (pi to pi-star) transitions: These high-intensity transitions occur in molecules with conjugated π-systems, such as the nitrophenyl rings. researchgate.net The delocalized π electrons in the benzene (B151609) ring and the nitro group are excited to anti-bonding π* orbitals. The presence of the electron-withdrawing nitro group in conjugation with the phenyl ring typically shifts this absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

n → π* (n to pi-star) transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the oxygens of the nitro groups) to an anti-bonding π* orbital. nist.gov These transitions are generally of much lower intensity than π → π* transitions. researchgate.net

The conjugation of the nitro group with the phenyl ring is a dominant factor in the UV-Vis spectrum. Structural studies have shown that the nitro groups have good conjugation with their corresponding phenyl rings, which would facilitate these electronic transitions. nih.govnih.govresearchgate.net The spectrum is therefore expected to show strong absorption bands characteristic of such conjugated nitroaromatic systems.

Table 1: Expected Electronic Transitions in N,N-bis(4-nitrophenyl)acetamide

Functional Group (Chromophore/Auxochrome) Orbital System Expected Transition Type Relative Intensity
4-Nitrophenyl Conjugated π-system π → π* High
Nitro Group (-NO₂) n and π electrons n → π* Low
Carbonyl Group (C=O) n and π electrons n → π* Low
Phenyl Ring Conjugated π-system π → π* High

Mass Spectrometry Techniques (e.g., QTOF, ESI-MS, LCMS) for Molecular Weight and Purity Confirmation

Mass spectrometry is an indispensable analytical tool for the precise determination of molecular weight and the assessment of sample purity. For a compound like N,N-bis(4-nitrophenyl)acetamide (C₁₄H₁₁N₃O₅), high-resolution mass spectrometry techniques such as Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry are particularly effective. nih.govresearchgate.netnih.gov

The analysis begins with the ionization of the molecule. Electrospray ionization (ESI) is a soft ionization technique that typically imparts a proton to the analyte molecule, generating a protonated molecular ion, [M+H]⁺. nih.gov This process minimizes fragmentation, allowing for the clear identification of the molecular ion peak in the mass spectrum. The high mass accuracy of a TOF analyzer allows for the experimental determination of the mass-to-charge ratio (m/z) to several decimal places, which can be compared against the calculated exact mass of the protonated molecule to unequivocally confirm its elemental composition. youtube.com

The calculated monoisotopic mass of N,N-bis(4-nitrophenyl)acetamide (C₁₄H₁₁N₃O₅) is 301.070 g/mol . Therefore, in a high-resolution ESI-MS spectrum, a prominent peak would be expected at an m/z value corresponding to [C₁₄H₁₁N₃O₅ + H]⁺, which is 302.0778.

Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the target compound from impurities prior to detection. youtube.com The purity of the sample can be assessed by monitoring the chromatogram for extraneous peaks. Each peak can then be analyzed by the mass spectrometer to identify the impurities.

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing valuable structural information. For N,N-bis(4-nitrophenyl)acetamide, characteristic fragmentation would likely involve the cleavage of the nitro groups and the acetyl group. Common losses from aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da).

Table 2: Predicted Mass Spectrometry Data for N,N-bis(4-nitrophenyl)acetamide

Ion Species Formula Calculated Monoisotopic Mass (Da) Description
[M]⁺ [C₁₄H₁₁N₃O₅]⁺ 301.070 Molecular Ion
[M+H]⁺ [C₁₄H₁₂N₃O₅]⁺ 302.0778 Protonated Molecular Ion (Observed in ESI)
[M-NO₂]⁺ [C₁₄H₁₁N₂O₃]⁺ 255.0764 Fragment from loss of one nitro group
[M-2NO₂]⁺ [C₁₄H₁₁NO]⁺ 209.0835 Fragment from loss of two nitro groups
[M-COCH₃]⁺ [C₁₂H₈N₃O₄]⁺ 258.0509 Fragment from loss of the acetyl group
[C₆H₄NO₂]⁺ [C₆H₄NO₂]⁺ 122.0237 Fragment corresponding to a nitrophenyl cation

Computational and Theoretical Investigations of N,n Bis 4 Nitrophenyl Acetamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Detailed quantum chemical calculations for N,N-bis(4-nitrophenyl)acetamide, including Density Functional Theory (DFT) and ab initio methods, have been alluded to in the context of crystallographic studies, but specific quantitative results are not available in the reviewed literature.

Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, molecular electrostatic potential (MESP) maps, and detailed charge distribution analysis for N,N-bis(4-nitrophenyl)acetamide are not reported in the available scientific literature.

There are no specific theoretical predictions for the UV-Vis, Raman, or NMR chemical shifts of N,N-bis(4-nitrophenyl)acetamide found in the searched scientific databases.

While the solid-state conformation has been determined through X-ray crystallography, a comprehensive study of the conformational energy landscape and structural stability of isolated N,N-bis(4-nitrophenyl)acetamide molecules has not been published. The key structural parameters determined from the crystal structure are the dihedral angles. The plane of the amide group forms dihedral angles of 39.66 (6)° and 63.04 (7)° with the two phenyl rings. The dihedral angle between the two phenyl rings themselves is 86.04 (7)°.

There is no available data from theoretical calculations on the nonlinear optical (NLO) properties of N,N-bis(4-nitrophenyl)acetamide.

Molecular Dynamics Simulations and Conformational Dynamics of N,N-bis(4-nitrophenyl)acetamide and Analogues

No studies utilizing molecular dynamics simulations to investigate the conformational dynamics of N,N-bis(4-nitrophenyl)acetamide or its analogues were identified in the public domain.

Advanced Analysis of Non-Covalent Interactions (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld Surface Analysis)

While the crystallographic study mentions intermolecular C-H···O hydrogen bonds forming inversion dimers, a detailed analysis using methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Hirshfeld surface analysis to further characterize these and other non-covalent interactions is not present in the available literature.

Supramolecular Chemistry and Intermolecular Recognition of N,n Bis 4 Nitrophenyl Acetamide

Design Principles for Self-Assembly and Ordered Architectures Involving N,N-bis(4-nitrophenyl)acetamide

The molecular structure of N,N-bis(4-nitrophenyl)acetamide is a key determinant of its self-assembly behavior. The amide group is nearly planar, and the two phenyl rings are oriented at a significant dihedral angle to each other. nih.govresearchgate.netnih.gov Specifically, the dihedral angles between the amide group and the two benzene (B151609) rings are approximately 39.66° and 63.04°, while the dihedral angle between the two phenyl rings is about 86.04°. nih.govresearchgate.netnih.gov This twisted conformation influences how the molecules pack in the solid state.

A notable principle in the self-assembly of diphenylacetamide derivatives is the tendency for electron-deficient aromatic rings to form a smaller dihedral angle with the amide group. nih.govresearchgate.net The geometry of N,N-bis(4-nitrophenyl)acetamide aligns with this trend. nih.govresearchgate.net The nitro groups are nearly coplanar with their respective phenyl rings, with dihedral angles of about 4.42° and 8.91°, which allows for good conjugation. nih.govresearchgate.netnih.gov

In the crystalline state, the ordered architecture is primarily directed by weak C-H···O hydrogen bonds. These interactions lead to the formation of inversion dimers, which then link to form chains. researchgate.netnih.gov This demonstrates how specific, directional, non-covalent interactions can be utilized to build predictable, ordered supramolecular structures from individual molecular units.

Investigation of Hydrogen Bonding Networks in Solution and Solid State

Hydrogen bonding is a critical interaction in both the solution and solid-state chemistry of N,N-bis(4-nitrophenyl)acetamide, playing a pivotal role in its structure and molecular recognition capabilities.

In the solid state, the crystal structure of N,N-bis(4-nitrophenyl)acetamide reveals a network of intermolecular C-H···O hydrogen bonds. nih.govresearchgate.netnih.gov These interactions are formed between the hydrogen atoms on the phenyl rings and the oxygen atoms of the amide group of neighboring molecules. nih.gov Specifically, molecules are linked into inversion dimers through a pair of these hydrogen bonds. researchgate.netnih.gov These dimers are further connected by a second pair of C-H···O hydrogen bonds, resulting in the formation of chains that propagate along the nih.gov crystal direction. researchgate.netnih.gov The geometry of these hydrogen bonds has been characterized, with specific donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and angles determined through single-crystal X-ray diffraction. nih.gov

Interactive Table:

Hydrogen-Bond Geometry (Å, °) for N,N-bis(4-nitrophenyl)acetamide in the Solid State nih.gov
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
C3—H3⋯O5i0.952.393.183 (3)141
C8—H8⋯O5ii0.952.343.204 (3)152

Symmetry codes: (i) -x, -y+1, -z+1; (ii) x-1, y, z

Ligand-Binding Studies (e.g., Anion Recognition Mechanisms via Hydrogen Bonding)

The amide functionality in N,N-bis(4-nitrophenyl)acetamide and related structures serves as a crucial site for ligand binding, particularly for anion recognition, through hydrogen bonding interactions. While specific anion binding studies for N,N-bis(4-nitrophenyl)acetamide are not extensively detailed in the provided context, the principles can be inferred from related systems. Amide N-H groups are effective hydrogen bond donors, capable of interacting with anionic species.

In related systems, such as oligomethylene bis(nitrophenylureylbenzamide) receptors, the urea (B33335) and amide N-H groups are instrumental in binding anions like fluoride (B91410). mdpi.com The binding event often leads to a noticeable change in the system, such as a color change, which forms the basis for colorimetric anion sensing. acs.org The mechanism typically involves the deprotonation of the N-H group in the presence of a strongly basic anion like fluoride.

The design of synthetic sensors for anion detection often incorporates amide or urea moieties linked to a signaling unit, such as a chromophore. acs.org The binding of an anion to the amide N-H perturbs the electronic structure of the molecule, resulting in an observable optical or electrochemical response. The strength and selectivity of this interaction can be tuned by modifying the structure of the receptor, including the electronic properties of the aromatic rings and the geometric arrangement of the hydrogen bond donors.

Mechanistic Photochemistry and Reactivity of Nitroaryl Acetamides

Photo-Induced Transformations and Degradation Pathways of Nitroaryl Acetamide (B32628) Derivatives

The photochemical reactivity of nitroaromatic compounds is a subject of significant interest due to their prevalence as industrial intermediates and environmental contaminants. jcbsc.orgnih.gov While specific photodegradation studies on "Acetamide, N,N-bis(4-nitrophenyl)-" are not extensively documented in publicly available literature, the photo-induced transformations can be inferred from the behavior of related nitroaryl compounds.

Upon absorption of ultraviolet or visible light, nitroaryl acetamides are promoted to an electronically excited state. The subsequent decay of this excited state can proceed through several competing pathways, including non-radiative decay, phosphorescence, and photochemical reaction. For many nitroaromatic compounds, photochemical reactions are a significant deactivation pathway. nih.gov

One of the primary degradation pathways for nitroaromatic compounds involves the reduction of the nitro group. nih.gov This can proceed through a series of intermediates, including nitroso, hydroxylamino, and amino derivatives. The specific products formed depend on the reaction conditions, such as the solvent and the presence of reducing agents. For instance, the photo-induced reduction of nitroarenes can be coupled with aldehydes to synthesize amides. nih.gov

Another potential transformation is the cleavage of the C-N bond between the phenyl ring and the nitrogen atom of the acetamide group. This type of photo-induced C-N bond cleavage has been observed in other amide systems and can be facilitated by transition metal catalysts or occur through radical intermediates. researchgate.netdigitellinc.comresearchgate.net In the case of "Acetamide, N,N-bis(4-nitrophenyl)-", the presence of two such bonds suggests that sequential or competitive cleavage could occur, leading to a variety of degradation products.

The hydrolysis of related compounds, such as bis(4-nitrophenyl) phosphate, has been shown to be significantly enhanced by photo-irradiation, particularly in the presence of plasmonic nanoparticles. rsc.org This suggests that the amide linkage in "Acetamide, N,N-bis(4-nitrophenyl)-" could also be susceptible to photo-enhanced hydrolysis, leading to the formation of 4,4'-dinitrodiphenylamine and acetic acid.

To provide a clearer understanding of the potential photo-induced transformations, the following table summarizes the key degradation pathways observed in analogous nitroaryl compounds.

Transformation Type Description Potential Products from Acetamide, N,N-bis(4-nitrophenyl)- Analogous Compound(s) Citation(s)
Nitro Group ReductionStepwise reduction of the -NO2 group.N,N-bis(4-aminophenyl)acetamide, N-(4-nitrophenyl)-N-(4-aminophenyl)acetamide, and other partially reduced species.Nitroarenes in general nih.gov
C-N Bond CleavageFission of the bond between the phenyl ring and the amide nitrogen.4,4'-Dinitrodiphenylamine, 4-nitroaniline (B120555), and other fragments.N-Aryl amides researchgate.netdigitellinc.comresearchgate.net
Photo-enhanced HydrolysisAccelerated cleavage of the amide bond under irradiation.4,4'-Dinitrodiphenylamine and acetic acid.bis(4-nitrophenyl) phosphate rsc.org

It is important to note that these are potential pathways, and the actual photodegradation of "Acetamide, N,N-bis(4-nitrophenyl)-" would require specific experimental investigation to confirm the products and their formation mechanisms.

Exploration of Photochromic Phenomena in Analogous Structures

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a fascinating property with applications in various fields. researchgate.net While there is no direct report of photochromism in "Acetamide, N,N-bis(4-nitrophenyl)-", exploring this phenomenon in structurally analogous compounds can provide insights into its potential for such behavior.

A key structural feature often associated with photochromism is the presence of a photoswitchable group, such as an azobenzene (B91143) moiety. For instance, N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)phenyl)acetamide exhibits photochromic behavior, changing color upon irradiation. researchgate.net This compound shares the N-(4-nitrophenyl)acetamide substructure, suggesting that the electronic environment provided by the nitro and acetamido groups could be conducive to photochromic transitions when coupled with a suitable photoswitch.

The photochromic behavior in such systems often involves a reversible ring-opening and ring-closing reaction. In the case of the diazabicyclo[3.1.0]hexene derivative, UV irradiation likely induces the cleavage of a C-N bond, leading to the formation of a colored, open-ring isomer. This process is often reversible, with the original form being regenerated upon exposure to visible light or thermally. researchgate.net

The following table summarizes the photochromic properties of an analogous compound containing the N-(4-nitrophenyl)acetamide moiety.

Compound Photochromic Transition Color Change Proposed Mechanism Citation(s)
N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)phenyl)acetamideReversible ring-opening/closingColorless to BluePhoto-induced cleavage of a C-N bond in the diazabicyclo[3.1.0]hexene core. researchgate.net

The presence of the two electron-withdrawing nitro groups in "Acetamide, N,N-bis(4-nitrophenyl)-" would significantly influence the electronic properties of the molecule, which could either facilitate or hinder photochromic behavior if a suitable photoswitchable unit were incorporated into its structure. Further research would be necessary to explore this potential.

Advanced Mechanistic Analysis of Excited State Processes in Nitrophenyl-Containing Acetamides

The photophysical and photochemical behavior of nitrophenyl-containing acetamides is ultimately governed by the dynamics of their electronically excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). The fate of this S1 state is determined by a competition between several ultrafast processes, including internal conversion back to the ground state (S0), fluorescence, intersystem crossing to a triplet state (T1), and photochemical reactions.

For many nitroaromatic compounds, intersystem crossing to the triplet manifold is a highly efficient process. nih.gov This is often followed by photochemical reactions originating from the triplet state. In the case of N-(4-nitrophenyl)acetamide, a structurally related compound, studies have shown that upon excitation, it can undergo various relaxation pathways. jcbsc.orgnist.govresearchgate.net

In "Acetamide, N,N-bis(4-nitrophenyl)-", the two nitro-substituted phenyl rings are not coplanar. X-ray crystallographic data reveals that the dihedral angles between the plane of the amide group and the two phenyl rings are 39.66 (6)° and 63.04 (7)°. researchgate.netnih.gov The dihedral angle between the two phenyl rings themselves is 86.04 (7)°. researchgate.netnih.gov This non-planar geometry will affect the extent of electronic conjugation between the two aromatic systems and the central amide group, which in turn will influence the nature of the excited states.

The excited state dynamics can be summarized by the following key processes:

Excitation: The molecule absorbs a photon, leading to the population of an excited singlet state (S_n_).

Internal Conversion (IC): Rapid, non-radiative relaxation from higher excited singlet states to the lowest excited singlet state (S1).

Intramolecular Charge Transfer (ICT): In the S1 state, electron density can shift from the phenyl rings to the electron-withdrawing nitro groups.

Intersystem Crossing (ISC): Transition from the S1 state to a triplet state (T_n_), often the lowest triplet state (T1). This process is typically efficient in nitroaromatics.

Photochemical Reactions: The excited molecule (in either the S1 or T1 state) can undergo chemical transformations, such as C-N bond cleavage or nitro group reduction.

The following table outlines the key excited state properties and processes for analogous nitroaromatic compounds, which can provide a framework for understanding the behavior of "Acetamide, N,N-bis(4-nitrophenyl)-".

Process Description Timescale Key Intermediates/States Analogous Compound(s) Citation(s)
Intersystem CrossingS1 -> T1 transitionPicosecondsTriplet excited state (T1)Nitroaromatics in general nih.gov
Intramolecular Charge TransferElectron density redistribution in the excited state.Femtoseconds to PicosecondsCharge-transfer state4-(2-nitrophenyl)-1,4-dihydropyridines nih.gov
C-N Bond CleavageFission of the bond between the phenyl ring and the amide nitrogen.VariesRadical or ionic intermediatesN-Aryl amides digitellinc.comresearchgate.net

A detailed mechanistic analysis of "Acetamide, N,N-bis(4-nitrophenyl)-" would necessitate advanced spectroscopic techniques, such as transient absorption spectroscopy, coupled with high-level quantum chemical calculations to map the potential energy surfaces of the excited states and identify the key reaction coordinates and intermediates.

Structure Activity Relationship Sar Studies at the Molecular and Cellular Level Excluding Clinical Efficacy

Molecular Recognition and Binding Mode Analysis with Biological Targets (e.g., Enzymes, Receptors)

While direct molecular recognition studies for Acetamide (B32628), N,N-bis(4-nitrophenyl)- are not extensively detailed in the available literature, the broader class of acetamide derivatives has been subject to significant investigation, revealing their potential to modulate a variety of biological targets. These compounds are recognized for their therapeutic potential against a range of diseases, including neurodegenerative disorders, inflammatory conditions, and infections. nih.govnih.gov

Computational docking is a key in silico tool used to predict the binding orientation and affinity of a ligand to a specific protein target. taylorandfrancis.com This method provides critical insights into the molecular interactions that govern biological activity. For acetamide derivatives, docking studies have been instrumental in identifying and optimizing potential inhibitors for various enzymes and receptors.

For instance, a series of N-aryl-2-(N-disubstituted) acetamide compounds were evaluated as potential inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov Docking studies using the induced fit docking (IFD) method, followed by binding free energy calculations (ΔGbind), revealed that several of these compounds exhibited a strong potential for selective affinity against MAO-B. nih.gov Notably, compounds 5b, 5c, and 5d in the study showed a more favorable binding free energy (ΔGbind) than the reference drug, Zonisamide, suggesting they could be promising candidates for the treatment of Parkinson's disease. nih.gov

In another study, molecular hybridization based on crystallographic and docking analyses led to the discovery of N-substituted acetamide derivatives as potent antagonists for the P2Y14 receptor (P2Y14R), which is involved in inflammatory diseases. nih.gov The most potent compound identified, I-17, demonstrated a strong binding ability to P2Y14R with a very low IC50 value of 0.6 nM. nih.gov Similarly, docking studies have been used to investigate acetamide-sulfonamide scaffolds as urease inhibitors, where the compounds were shown to bind within the enzyme's active site through interactions with nickel ions and adjacent amino acid residues. nih.govsemanticscholar.org

Table 1: Examples of Molecular Docking Studies on Acetamide Derivatives

Acetamide Derivative ClassBiological TargetKey Findings from Docking StudiesReference
N-aryl-2-(N-disubstituted) acetamidesMAO-B, AChE, BChEShowed better binding free energy (ΔGbind) than the reference drug Zonisamide, indicating potential selective affinity for MAO-B. nih.gov
N-substituted-acetamide derivativesP2Y14 Receptor (P2Y14R)Identified potent antagonists with strong binding ability; compound I-17 had an IC50 of 0.6 nM. nih.gov
Acetamide–sulfonamide scaffoldsUreaseMechanism-based inhibitors binding in the active site via electrostatic interactions with Ni ions and hydrogen bonds with neighboring residues. nih.govsemanticscholar.org
2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivativesMAO-ATime-dependent interactions with MAO-A were analyzed to understand the antidepressant potential of the most active compound. nih.gov

The biological effects of acetamide derivatives are underpinned by their ability to modulate specific cellular signaling pathways. Recent research has shed light on these mechanisms, particularly in the context of inflammation. One study on N-substituted-acetamide derivatives as P2Y14R antagonists found that the lead compound, I-17, exerted its anti-inflammatory effects by inhibiting the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway. nih.gov This inhibition led to a decrease in the release of inflammatory factors and reduced cell pyroptosis, demonstrating a clear mechanism of action at the cellular level. nih.gov

Regarding the inhibition of osteoclast formation, a key process in bone resorption, several compounds have been shown to interfere with the pathways that govern the differentiation and survival of osteoclasts. nih.govnih.gov Osteoclasts are responsible for bone breakdown, and their activity is balanced by bone-forming osteoblasts. nih.gov Factors released by osteoclasts can, in turn, regulate osteoblast activity. nih.gov While specific studies on the effect of Acetamide, N,N-bis(4-nitrophenyl)- on osteoclastogenesis are not available, other molecules have demonstrated inhibitory effects. For example, 2-aminoethanesulphonic acid (taurine) was found to suppress the formation of osteoclast-like cells that are typically induced by inflammatory mediators like lipopolysaccharide (LPS) and interleukin-1α (IL-1α). nih.gov It also blocked the pro-survival effect of IL-1α on mature osteoclasts, suggesting a direct impact on the cellular machinery of bone resorption. nih.gov This highlights a potential area of investigation for acetamide derivatives, given their known anti-inflammatory properties.

Investigation of Intramolecular and Intermolecular Factors Influencing Biological Interaction Mechanisms

The three-dimensional structure and electronic properties of a molecule are paramount in determining its interaction with biological targets. For Acetamide, N,N-bis(4-nitrophenyl)-, detailed crystallographic studies have provided precise data on its intramolecular and intermolecular characteristics. nih.govresearchgate.netnih.gov

Intramolecular Factors: The conformation of Acetamide, N,N-bis(4-nitrophenyl)- is defined by the spatial arrangement of its constituent parts. The central amide group (C1/C7/N1/C13/O5/C14) is nearly planar, with a root-mean-square deviation of just 0.0429 Å. nih.govresearchgate.net However, the two 4-nitrophenyl rings are significantly twisted relative to this plane and to each other. The dihedral angle between the two phenyl rings is 86.04 (7)°. nih.govresearchgate.net The dihedral angles between the amide group and the two phenyl rings are 39.66 (6)° and 63.04 (7)°, respectively. nih.govresearchgate.net This twisted conformation is a critical feature that will influence how the molecule fits into a receptor's binding pocket.

Table 2: Key Intramolecular Dihedral Angles for Acetamide, N,N-bis(4-nitrophenyl)-

Structural FeatureDihedral Angle (°)Reference
Between the two phenyl rings86.04 (7) nih.govresearchgate.netnih.gov
Between the amide group plane and the first phenyl ring (C1-C6)39.66 (6) nih.govresearchgate.netnih.gov
Between the amide group plane and the second phenyl ring (C7-C12)63.04 (7) nih.govresearchgate.netnih.gov
Between the first nitro group (N2/O1/O2) and its phenyl ring8.91 (5) nih.govresearchgate.netnih.gov
Between the second nitro group (N3/O3/O4) and its phenyl ring4.42 (5) nih.govresearchgate.netnih.gov

Intermolecular Factors: In the solid state, molecules of Acetamide, N,N-bis(4-nitrophenyl)- are organized through specific intermolecular interactions. The crystal structure reveals that molecules are linked by pairs of C-H⋯O hydrogen bonds, forming inversion dimers. nih.govresearchgate.netnih.gov These dimers are then further linked by a second set of C-H⋯O hydrogen bonds, creating chains that propagate through the crystal lattice. nih.govresearchgate.netnih.gov Additionally, intermolecular contacts are observed between the nitro groups of adjacent, symmetrically-related molecules, with an O4···N2 distance of 2.948 (3) Å. nih.gov These non-covalent interactions are fundamental to the molecule's crystal packing and are analogous to the types of interactions (e.g., hydrogen bonds, electrostatic contacts) that would stabilize the molecule within a biological target's active site.

Pharmacophore Modeling and Computational Drug Design Principles for Acetamide Derivatives

Pharmacophore modeling is a cornerstone of modern computational drug design, allowing researchers to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. slideshare.netdovepress.com A pharmacophore model serves as a 3D template for designing or screening new molecules with the potential for high-affinity binding to a target. taylorandfrancis.comdovepress.com

This approach has been successfully applied to various classes of acetamide derivatives. For example, pharmacophore optimization was used in the development of N-phenyl-2,2-dichloroacetamide analogues as potential anti-cancer agents. researchgate.net By identifying the key structural features required for activity, researchers can rationally design new compounds with improved potency and selectivity. researchgate.net In another application, a design strategy based on retaining the essential pharmacophoric moiety of acetamide–sulfonamide scaffolds was employed to develop novel urease inhibitors. nih.govsemanticscholar.org

The common pharmacophoric features identified for biologically active acetamide derivatives often include:

Hydrogen Bond Acceptors: Typically the carbonyl oxygen of the acetamide group.

Hydrogen Bond Donors: The N-H group in secondary acetamides.

Aromatic Rings: Phenyl or other aromatic groups that can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Features: Alkyl or aryl groups that occupy hydrophobic pockets within the binding site.

These models are then used in virtual screening campaigns to filter large chemical libraries, prioritizing molecules that match the pharmacophore for synthesis and biological testing. dovepress.com This in silico approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. taylorandfrancis.com

Table 3: Common Pharmacophoric Features in Acetamide Derivatives

Pharmacophoric FeatureDescriptionPotential InteractionReference
Hydrogen Bond AcceptorThe oxygen atom of the carbonyl group (C=O) in the acetamide moiety.Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the target's active site. slideshare.netresearchgate.net
Hydrogen Bond DonorThe hydrogen atom of the amide group (N-H) in N-substituted acetamides.Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) in the target. slideshare.netresearchgate.net
Aromatic RingPhenyl, biphenyl, or heterocyclic rings attached to the acetamide core.Engages in π-π stacking, cation-π, or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). nih.govslideshare.net
Hydrophobic GroupAlkyl chains or other nonpolar substituents.Occupies hydrophobic pockets in the binding site, contributing to binding affinity. slideshare.netdovepress.com

Emerging Research Avenues and Future Perspectives for N,n Bis 4 Nitrophenyl Acetamide

Integration with Advanced Materials Science and Functional Applications (e.g., Sensors)

The scientific community has shown a growing interest in diphenylacetamide derivatives due to their inherent molecular recognition capabilities. wikipedia.orgresearchgate.net This characteristic is primarily attributed to the specific spatial arrangement of their phenyl rings and the electronic nature of the substituents. In the case of N,N-bis(4-nitrophenyl)acetamide, the presence of two electron-withdrawing nitro groups significantly influences its electronic properties and potential intermolecular interactions. This makes it a compelling candidate for integration into advanced materials, particularly for sensor applications.

One promising avenue of research is the utilization of N,N-bis(4-nitrophenyl)acetamide as a functional component in molecularly imprinted polymers (MIPs) . MIPs are synthetic polymers engineered to have specific recognition sites for a target molecule. nih.govnih.gov The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, N,N-bis(4-nitrophenyl)acetamide or a derivative). Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and chemical functionality to the target analyte. These tailored recognition sites enable MIP-based sensors to exhibit high selectivity and affinity for the intended molecule. nih.govyoutube.com

The potential application of N,N-bis(4-nitrophenyl)acetamide in MIP-based sensors is particularly relevant for the detection of nitroaromatic compounds, which are often environmental pollutants. The specific intermolecular interactions that can be established between the nitro groups of the template and the functional monomers of the polymer are key to creating highly selective binding sites.

Future research in this area could focus on:

Synthesizing and characterizing MIPs using N,N-bis(4-nitrophenyl)acetamide as the template.

Evaluating the binding affinity and selectivity of these MIPs for the target analyte and structurally related compounds.

Integrating these MIPs with various transducer platforms (e.g., electrochemical, optical) to develop robust and sensitive sensor devices.

The development of such sensors could have a significant impact on environmental monitoring and industrial process control.

Development of Novel Synthetic Routes and Catalytic Systems

While the synthesis of related compounds like N-(4-nitrophenyl)acetamide has been documented, the development of efficient and scalable synthetic routes for N,N-bis(4-nitrophenyl)acetamide remains an area ripe for exploration. researchgate.netjcbsc.org Traditional methods for the formation of N,N-diarylacetamides often require harsh reaction conditions. Modern catalytic systems, however, offer milder and more efficient alternatives.

Two of the most promising catalytic methods for the synthesis of N,N-diarylacetamides are the Buchwald-Hartwig amination and the Ullmann condensation .

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. organic-chemistry.orgyoutube.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. orgsyn.orgacsgcipr.org For the synthesis of N,N-bis(4-nitrophenyl)acetamide, a potential route could involve the double N-arylation of acetamide (B32628) with a 4-nitro-substituted aryl halide.

The Ullmann condensation , a copper-catalyzed reaction, provides another viable pathway for N-arylation. wikipedia.orgnih.gov While traditional Ullmann reactions often require high temperatures, recent advancements have led to the development of more efficient ligand-assisted copper catalysts that can promote the reaction under milder conditions. organic-chemistry.orgmdpi.com

A proposed synthetic approach for N,N-bis(4-nitrophenyl)acetamide could involve the reaction of 4-nitroaniline (B120555) with an acetylating agent, followed by a second N-arylation step with a 4-nitrophenyl halide using either a palladium or copper catalyst. The choice of catalyst, ligand, base, and solvent would be crucial in optimizing the reaction yield and purity of the final product.

Future research in this domain should aim to:

Systematically investigate the application of Buchwald-Hartwig and Ullmann-type catalytic systems for the synthesis of N,N-bis(4-nitrophenyl)acetamide.

Develop and optimize reaction conditions to achieve high yields and selectivity.

Explore one-pot synthetic strategies to streamline the manufacturing process and reduce waste.

The following table outlines a hypothetical comparison of these two potential synthetic routes:

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-basedCopper-based
Ligands Bulky, electron-rich phosphinesDiamines, amino acids, etc.
Reaction Temp. Generally lowerCan be higher, but modern methods are milder
Substrate Scope BroadCan be sensitive to substrate electronics
Potential Issues Catalyst cost and removalLigand optimization can be challenging

Future Directions in Computational Modeling and Predictive Chemistry for N,N-bis(4-nitrophenyl)acetamide

Computational chemistry offers powerful tools to predict and understand the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery of new materials with desired functionalities. For N,N-bis(4-nitrophenyl)acetamide, computational modeling, particularly using Density Functional Theory (DFT) , can provide invaluable insights into its structural, electronic, and spectroscopic properties.

The existing crystal structure data for N,N-bis(4-nitrophenyl)acetamide serves as an excellent starting point for such computational studies. wikipedia.orgresearchgate.netnih.gov This data provides precise information on bond lengths, bond angles, and dihedral angles, which can be used to validate and refine computational models.

Future computational research on N,N-bis(4-nitrophenyl)acetamide could focus on several key areas:

Predicting Material Properties: DFT calculations can be employed to predict a range of material properties, including electronic band structure, optical properties, and non-linear optical (NLO) response. semanticscholar.org These predictions can help to identify potential applications in areas such as organic electronics and photonics.

Understanding Intermolecular Interactions: The crystal structure reveals the presence of C-H···O hydrogen bonds that link molecules into inversion dimers. wikipedia.orgresearchgate.net Computational models can be used to quantify the strength and nature of these and other potential intermolecular interactions, which is crucial for understanding the compound's self-assembly behavior and its potential for forming organized structures in advanced materials.

Simulating Host-Guest Interactions: For sensor applications, computational docking and molecular dynamics simulations can be used to model the interaction of N,N-bis(4-nitrophenyl)acetamide (as a host or template) with various guest molecules. These simulations can help to predict the selectivity and binding affinity of potential sensor materials. nih.govresearchgate.net

The following table summarizes key crystallographic data for N,N-bis(4-nitrophenyl)acetamide, which is foundational for future computational work:

ParameterValueReference
Molecular Formula C₁₄H₁₁N₃O₅ wikipedia.orgresearchgate.net
Molecular Weight 301.26 g/mol wikipedia.orgresearchgate.net
Crystal System Triclinic wikipedia.orgresearchgate.net
Space Group P-1 wikipedia.orgresearchgate.net
Dihedral Angle (Amide-Phenyl 1) 39.66 (6)° wikipedia.orgresearchgate.net
Dihedral Angle (Amide-Phenyl 2) 63.04 (7)° wikipedia.orgresearchgate.net
Dihedral Angle (Phenyl-Phenyl) 86.04 (7)° wikipedia.orgresearchgate.net

By leveraging the synergy between experimental data and advanced computational techniques, researchers can unlock the full potential of N,N-bis(4-nitrophenyl)acetamide and pave the way for its application in a new generation of functional materials and devices.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N-bis(4-nitrophenyl)acetamide?

  • Answer : The compound can be synthesized via condensation reactions between substituted acetamides and nitroaromatic aldehydes. For example, biamide derivatives (e.g., N,N′-((4-nitrophenyl)methylene)bis(acetamide)) are prepared by reacting acetamide derivatives with 4-nitrobenzaldehyde under mild acidic conditions. Key parameters include stoichiometric control of reactants, solvent selection (e.g., DMF or ethanol), and temperature optimization (60–80°C) to achieve yields >85% . Purification typically involves recrystallization from methanol or aqueous solutions.

Q. How can structural integrity and purity of N,N-bis(4-nitrophenyl)acetamide be confirmed?

  • Answer :

  • 1H NMR : Look for aromatic proton signals (δ 8.2–8.3 ppm for nitro-substituted phenyl groups) and acetamide methyl groups (δ 2.1–2.3 ppm).
  • LC-MS : Confirm molecular weight (e.g., m/z ≈ 472 [M+H]+) and absence of side products.
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve bond angles and torsional strain .

Q. What preliminary biological activities are associated with N,N-bis(4-nitrophenyl)acetamide?

  • Answer : Similar nitroaromatic acetamides exhibit anti-inflammatory and antimicrobial properties. For example, N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide modulates immune responses by inhibiting cyclooxygenase-2 (COX-2). Initial screening should include enzyme inhibition assays (e.g., COX-2 IC50 measurements) and bacterial growth inhibition tests (e.g., against E. coli or S. aureus) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural characterization be resolved?

  • Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Use 2D NMR techniques (e.g., HSQC, COSY) to assign proton-carbon correlations and confirm connectivity. Computational methods (e.g., DFT calculations for IR vibrational modes or NMR chemical shifts) can validate experimental data, as demonstrated for N-(4-dimethylamino-3,5-dinitrophenyl)maleimide derivatives . Cross-reference with high-resolution mass spectrometry (HRMS) to rule out isotopic or fragmentation artifacts.

Q. What strategies optimize synthetic yields while minimizing byproducts?

  • Answer :

  • Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion.
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate condensation reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity but may require careful pH control to avoid decomposition.
  • Byproduct Mitigation : Recrystallization with activated charcoal removes colored impurities common in nitroaromatic syntheses .

Q. How can molecular interactions between N,N-bis(4-nitrophenyl)acetamide and biological targets be elucidated?

  • Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding poses with proteins (e.g., COX-2).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzymes upon compound binding to infer interaction mechanisms .

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